![molecular formula C10H8N2O2 B182471 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one CAS No. 62567-42-4](/img/structure/B182471.png)
6-(2-Hydroxyphenyl)pyridazin-3(2H)-one
Overview
Description
6-(2-Hydroxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring fused with a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one typically involves the condensation of hydrazine derivatives with ortho-hydroxybenzaldehydes. One common method includes the reaction of 2-hydroxybenzaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone, which is then cyclized to yield the desired pyridazinone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on reaction efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-(2-Hydroxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The pyridazinone ring can be reduced under specific conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(2-oxophenyl)pyridazin-3(2H)-one.
Reduction: Formation of 6-(2-hydroxyphenyl)pyridazine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Synthesis Overview
- Reagents Used : Commonly synthesized from 3-chloro-6-(2-hydroxyphenyl)pyridazines using phosphorus oxychloride.
- Reaction Conditions : Typically involves heating the reaction mixture at temperatures ranging from 75°C to 90°C for several hours .
Pharmacological Applications
The compound has shown promise in various therapeutic areas:
Antihypertensive Agents
6-(2-Hydroxyphenyl)pyridazin-3(2H)-one serves as a precursor for developing antihypertensive drugs due to its vasodilating properties. Research indicates that derivatives of this compound exhibit significant β-adrenergic blocking activity, making them useful in managing hypertension .
Vasodilators
Recent studies have focused on synthesizing new derivatives of pyridazinones, demonstrating potent vasorelaxant activity. Compounds derived from this compound have been evaluated for their efficacy against established vasodilators like hydralazine, showing superior activity with EC50 values as low as 0.02916 µM .
Anti-inflammatory and Analgesic Properties
Several derivatives have been screened for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Notably, certain compounds exhibited high selectivity for COX-2 and significant analgesic effects, outperforming traditional anti-inflammatory medications like diclofenac .
Case Study 1: Vasodilating Activity
A recent study synthesized a series of 6-(4-substitutedphenyl)-3-pyridazinones and evaluated their vasorelaxant activities. The findings indicated that specific substitutions at the phenyl ring significantly influenced the compounds' efficacy, with some achieving EC50 values lower than conventional treatments .
Compound | EC50 (µM) | Comparison with Hydralazine |
---|---|---|
2e | 0.1162 | Superior |
2h | 0.07154 | Superior |
2j | 0.02916 | Superior |
Case Study 2: COX Inhibition
In another investigation, a series of pyridazin-3(2H)-one derivatives were evaluated for COX inhibition. The study highlighted compounds with high selectivity indices and substantial anti-inflammatory effects:
Compound | COX-2 Selectivity Index | Analgesic Efficacy (%) |
---|---|---|
4a | 96 | 47 |
8b | 99 | 46 |
9a | 98 | 45 |
Mechanism of Action
The mechanism of action of 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The hydroxy group and the pyridazinone ring are likely involved in hydrogen bonding and other interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles: These compounds are used as UV stabilizers in lacquers and plastics.
2-Hydroxyphenylpyridines: Similar structure but different ring system, used in various chemical applications.
Uniqueness
6-(2-Hydroxyphenyl)pyridazin-3(2H)-one is unique due to its specific ring structure and the presence of both a hydroxy group and a pyridazinone ring, which confer distinct chemical and biological properties.
Biological Activity
6-(2-Hydroxyphenyl)pyridazin-3(2H)-one is a compound of significant interest due to its diverse biological activities. As a member of the pyridazinone family, it has been studied for various pharmacological properties, including its potential as an anticancer agent, its role in treating neurodegenerative diseases, and its cardiovascular effects. This article compiles research findings, case studies, and pharmacological data related to the biological activity of this compound.
Chemical Structure and Properties
This compound features a pyridazine ring with a hydroxyl-substituted phenyl group at the sixth position. Its molecular formula is , and it exhibits both hydrophilic and lipophilic characteristics due to the presence of the hydroxyl group.
Anticancer Activity
Recent studies indicate that derivatives of this compound exhibit promising anticancer properties. For instance, a series of 2-aminoalkyl derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and exhibit antioxidant activity, which are crucial in combating cancer cell proliferation. The most effective derivatives showed significant inhibition of AChE with IC50 values in the low micromolar range, alongside antioxidant activities that could mitigate oxidative stress in cancer cells .
Neuroprotective Effects
The compound has also been explored for its neuroprotective properties, particularly in the context of Alzheimer's disease. Studies have shown that certain derivatives can act as multitarget-directed ligands, effectively inhibiting AChE and displaying antioxidant capabilities that protect neuronal cells from damage caused by amyloid-beta (Aβ) aggregation . This dual action is vital for developing therapeutic agents for neurodegenerative disorders.
Cardiovascular Effects
This compound derivatives have been investigated for their vasodilatory effects. In vitro studies demonstrated that these compounds can induce vasorelaxation in vascular smooth muscle cells, with some derivatives exhibiting EC50 values significantly lower than conventional vasodilators like hydralazine. For example, compounds synthesized in recent research showed potent vasorelaxant activity with EC50 values ranging from 0.02916 µM to 1.907 µM, indicating their potential as antihypertensive agents .
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit AChE contributes to its neuroprotective effects.
- Antioxidant Activity : The hydroxyl group enhances its capacity to scavenge free radicals, reducing oxidative damage in cells.
- Vasodilation Mechanism : The vasorelaxant effect is likely mediated through the modulation of calcium channels and the release of nitric oxide (NO) from endothelial cells .
Study on Anticancer Properties
A notable study synthesized various derivatives of this compound and assessed their anticancer efficacy against several cancer cell lines. The results indicated that specific modifications to the pyridazinone structure significantly enhanced cytotoxicity, with some compounds achieving IC50 values below 10 µM against breast cancer cells .
Neuroprotective Research
In another study focusing on Alzheimer's disease, researchers developed a series of hybrids based on this compound. These compounds were tested for their ability to inhibit AChE and showed promising results in both in vitro assays and in vivo models, suggesting their potential as therapeutic agents for Alzheimer's disease .
Summary Table of Biological Activities
Properties
IUPAC Name |
3-(2-hydroxyphenyl)-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-4-2-1-3-7(9)8-5-6-10(14)12-11-8/h1-6,13H,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUVPRZRSCWUPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281906 | |
Record name | 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001281906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62567-42-4 | |
Record name | 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62567-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062567424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001281906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(2-hydroxyphenyl)pyridazin-3(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.799 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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